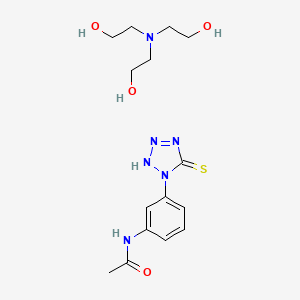

1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt

Beschreibung

1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt (CAS 14070-48-5) is a tetrazole derivative featuring a 3-acetamidophenyl substituent at the 1-position and a thiol group at the 5-position, stabilized by triethanolamine as the counterion. Tetrazole derivatives are widely studied for their diverse applications in coordination chemistry, pharmaceuticals, and materials science due to their strong electron-donating thiol group and nitrogen-rich heterocyclic structure . The acetamidophenyl group enhances solubility in polar solvents and may influence biological activity, while the triethanolamine salt improves stability and handling compared to the free thiol form.

Eigenschaften

CAS-Nummer |

65665-50-1 |

|---|---|

Molekularformel |

C15H24N6O4S |

Molekulargewicht |

384.5 g/mol |

IUPAC-Name |

2-[bis(2-hydroxyethyl)amino]ethanol;N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C9H9N5OS.C6H15NO3/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14;8-4-1-7(2-5-9)3-6-10/h2-5H,1H3,(H,10,15)(H,11,13,16);8-10H,1-6H2 |

InChI-Schlüssel |

LKTQXFQOQBQWKX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2.C(CO)N(CCO)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Characteristics

- Molecular formula: Corresponds to the tetrazole core with a 3-acetamidophenyl substituent and a thiol group.

- Molecular weight: Approximately 384.45 g/mol.

- Key functional groups: Tetrazole ring, acetamide group on the phenyl ring, thiol group at the 5-position, and triethanolamine salt formation.

This combination imparts unique chemical reactivity and biological properties, particularly useful in medicinal chemistry.

Preparation Methods of 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol Triethanolamine Salt

Bismuth-Promoted Multicomponent Synthesis of 5-Aminotetrazoles (Relevant to Tetrazole Formation)

A recent advanced method reported in 2024 employs bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) as a thiophilic Lewis acid catalyst to promote the synthesis of 5-aminotetrazoles from thioureas and sodium azide (NaN3) under microwave heating conditions. This method is notable for:

- High regioselectivity and yields (up to 72% in optimal conditions).

- Use of acetonitrile (CH3CN) as the preferred solvent due to ease of workup and reduced waste.

- Microwave irradiation at 125 °C for short reaction times (15–20 minutes).

- Triethylamine as a base to facilitate the reaction.

Table 1: Optimization of Reaction Conditions for Tetrazole Formation

| Entry | NaN3 equiv | Bi(NO3)3 equiv | Solvent | Temp (°C) | Time (min) | Base | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3 | 1 | CH3CN | RT | 1440 | Et3N | Trace |

| 2 | 3 | 1 | CH3CN | Reflux | 1440 | Et3N | 59 |

| 3 | 3 | 1 | CH3CN | 125 | 20 | Et3N | 72 |

| 4 | 2 | 1 | CH3CN | 125 | 20 | Et3N | 36 |

| 5 | 1 | 1 | CH3CN | 125 | 20 | Et3N | Trace |

| 6 | 3 | 0.5 | CH3CN | 125 | 20 | Et3N | 13 |

| 7 | 3 | 1 | H2O | 125 | 20 | Et3N | None |

| 8 | 3 | 1 | H2O | 125 | 20 | K2CO3 | None |

| 9 | 3 | 1 | DMF | 125 | 15 | Et3N | 69 |

This table shows that acetonitrile at 125 °C with 3 equivalents of sodium azide and 1 equivalent of bismuth nitrate under microwave heating is optimal for tetrazole synthesis.

General Synthetic Procedure (Adapted for 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol)

- Dissolve the appropriate substituted thiourea precursor (bearing the 3-acetamidophenyl group) in acetonitrile.

- Add sodium azide (3 equivalents), bismuth nitrate pentahydrate (1 equivalent), and triethylamine (3 equivalents).

- Stir briefly to homogenize.

- Heat the mixture in a microwave reactor at 125 °C with 150 W power for 15–20 minutes.

- Cool and filter through Celite to remove precipitates.

- Concentrate the filtrate under vacuum.

- Purify the residue by recrystallization or chromatography to afford the desired tetrazole thiol.

This method avoids the use of toxic reagents such as hydrogen sulfide or expensive silver salts, which are drawbacks in older methods.

Formation of Triethanolamine Salt

After obtaining the free 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol, salt formation with triethanolamine is typically performed by:

- Dissolving the tetrazole-thiol compound in a suitable solvent (e.g., ethanol or methanol).

- Adding triethanolamine in stoichiometric or slight excess amounts.

- Stirring the mixture at room temperature until salt formation occurs, often indicated by precipitation or changes in solubility.

- Isolating the triethanolamine salt by filtration or crystallization.

This salt form improves solubility and stability, facilitating biological and pharmacological applications.

Alternative and Prior Art Methods

Older synthetic routes for related tetrazole derivatives involved:

- Use of hydrogen cyanide and sodium azide to prepare 5,5'-bi-1H-tetrazole salts, often with low yields (~30%) and complicated isolation steps.

- Use of silver salts and hydrogen sulfide, which are toxic and expensive.

- Use of manganese dioxide as an oxidizing agent with cumbersome post-reaction purification.

The bismuth-promoted method represents a significant improvement in safety, yield, and operational simplicity.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to yield amines or other reduced forms.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted tetrazole derivatives

Wissenschaftliche Forschungsanwendungen

1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a stabilizing agent in various formulations .

Wirkmechanismus

The mechanism of action of 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The tetrazole ring may also interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences among analogous tetrazole-thiol derivatives:

Key Observations :

- Substituent Effects: The 3-acetamidophenyl group in the target compound introduces steric bulk and hydrogen-bonding capacity compared to smaller substituents like 2-hydroxyethyl () or 4-hydroxyphenyl (). This may enhance its binding affinity in coordination complexes .

- Counterion Impact: Triethanolamine (target compound) improves solubility in organic solvents and reduces thiol oxidation compared to free thiol forms (e.g., ). Sodium salts () are preferred for water-soluble applications, such as pharmaceutical formulations .

Biologische Aktivität

1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt (CAS No. 65665-50-1) is a compound notable for its unique structural features, including a tetrazole ring, a thiol group, and an acetamide moiety. This combination contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt is C15H24N6O4S, with a molecular weight of approximately 384.45 g/mol. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C15H24N6O4S |

| Molecular Weight | 384.45 g/mol |

| Key Functional Groups | Tetrazole, Thiol, Acetamide |

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

Studies have demonstrated that 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt possesses antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays indicate that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases associated with oxidative damage.

Cytotoxicity and Cancer Research

In cancer studies, the compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, indicating a potential therapeutic window for cancer treatment.

Case Studies and Research Findings

Several studies have focused on the pharmacodynamics and mechanisms of action of 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

- Antioxidant Activity Assessment : Another research article assessed the antioxidant capacity using DPPH and ABTS assays, revealing that the compound significantly reduces radical species compared to control groups.

- Cytotoxicity Testing : A recent investigation into the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) showed promising results, with IC50 values indicating effective concentration ranges for inducing cell death without harming normal fibroblast cells.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves coupling 1H-tetrazole-5-thiol derivatives with substituted phenyl precursors. A general procedure includes reacting 3-acetamidophenyl intermediates with sodium azide and tetrazole thiols in PEG-400 under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1–2 hours. Reaction monitoring via TLC and purification via ice-water quenching followed by recrystallization in aqueous acetic acid is critical . Optimization may involve adjusting stoichiometry, catalyst loading (10 wt%), and temperature to enhance yield (typically 60–75%).

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of IR spectroscopy (to confirm -SH, C=O, and tetrazole ring vibrations at 2550–2650 cm⁻¹, 1680–1700 cm⁻¹, and 1450–1550 cm⁻¹, respectively) and ¹H NMR (δ 2.1 ppm for acetamide CH₃, δ 7.3–8.2 ppm for aromatic protons) . Elemental analysis (CHNS) and HPLC with UV detection (λ = 254 nm) ensure purity (>95%) .

Q. What solvents and conditions are suitable for solubility studies?

- Methodological Answer : The triethanolamine salt improves aqueous solubility due to its ionic nature. Test solubility in water, DMSO, and ethanol at 25°C and 37°C. For hydrophobic analogs (e.g., unmodified tetrazoles), use DMSO for stock solutions and dilute in PBS for biological assays .

Advanced Research Questions

Q. How do reaction mechanisms differ when using TBAB vs. Bleaching Earth Clay as catalysts in tetrazole synthesis?

- Methodological Answer : Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, accelerating azide-alkyne cycloaddition under milder conditions (50–60°C). In contrast, Bleaching Earth Clay (pH 12.5) promotes base-mediated thiol coupling but requires higher temperatures (70–80°C). Conflicting reports on catalytic efficiency suggest systematic screening for specific substrates .

Q. What strategies resolve contradictions in reported bioactivity data for tetrazole derivatives?

- Methodological Answer : Discrepancies often arise from impurities or salt-form variations. Perform orthogonal purity validation (e.g., LC-MS, DSC for melting point consistency) . For bioactivity, compare free thiol vs. triethanolamine salt forms in standardized assays (e.g., antimicrobial MIC tests) to isolate salt-specific effects .

Q. How can computational methods predict the stability of the triethanolamine salt under physiological conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations with software like GROMACS to model salt dissociation in aqueous environments. Pair with experimental stability studies (e.g., pH-dependent degradation over 24–72 hours) to validate predictions .

Q. What analytical techniques detect and quantify degradation products in long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with UPLC-QTOF-MS identify degradation products (e.g., free thiol or acetamide hydrolysis byproducts). Quantify using validated HPLC methods with reference standards .

Q. How does the 3-acetamidophenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing acetamide group (-NHCOCH₃) deactivates the phenyl ring, reducing electrophilicity. Compare reaction rates with unsubstituted or electron-donating analogs (e.g., 3-aminophenyl) using kinetic studies (e.g., monitoring SN2 reactions with alkyl halides) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.